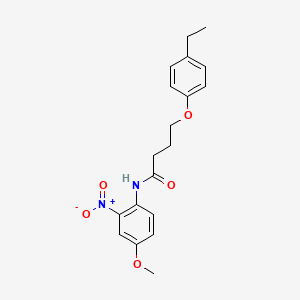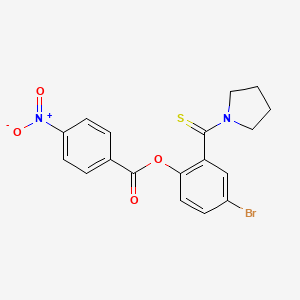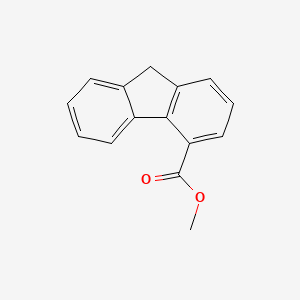
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "ENB" and is a synthetic molecule that belongs to the class of selective estrogen receptor modulators (SERMs). ENB has been extensively studied for its ability to selectively target estrogen receptors and modulate their activity, making it a promising candidate for various research applications.
作用機序
The mechanism of action of ENB is based on its ability to selectively target estrogen receptors and modulate their activity. ENB acts as an agonist or antagonist depending on the tissue and receptor subtype, making it a versatile molecule for research applications. ENB has been shown to selectively target estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are known to play important roles in various physiological processes.
Biochemical and Physiological Effects:
ENB has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that ENB can modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. ENB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
ENB has several advantages for use in laboratory experiments. It is a synthetic molecule that can be easily synthesized and purified, making it readily available for research purposes. ENB is also highly selective for estrogen receptors, allowing for precise modulation of their activity. However, ENB has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in certain experimental conditions. Additionally, ENB may have off-target effects that need to be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research on ENB. One promising area is in the development of new cancer therapies. ENB has shown promising results in preclinical studies and may be a viable candidate for clinical trials. Another potential area of research is in the treatment of inflammatory diseases. ENB has been shown to have anti-inflammatory effects, and further research may elucidate its potential in this area. Additionally, ENB may have applications in the field of regenerative medicine, where it could be used to modulate stem cell differentiation and promote tissue repair.
合成法
The synthesis of ENB involves a multi-step process that begins with the reaction of 4-ethylphenol and 4-nitrophenol to form 4-(4-ethylphenoxy)-2-nitrophenol. This intermediate is then subjected to a reduction reaction using sodium borohydride to form 4-(4-ethylphenoxy)-2-aminophenol. Finally, this compound is reacted with butyryl chloride to form the desired product, 4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide.
科学的研究の応用
ENB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer biology, where ENB has been shown to have potent anti-tumor effects. Studies have demonstrated that ENB can selectively target estrogen receptors in cancer cells and induce cell death, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-3-14-6-8-15(9-7-14)26-12-4-5-19(22)20-17-11-10-16(25-2)13-18(17)21(23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDCDCOCWRJXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one oxime](/img/structure/B4881620.png)

![3-(methylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4881632.png)

![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881645.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4881647.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4881656.png)
![1,3,8,10-tetramethyl-5,12-diphenyl-7,14-dioxa-4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-2(6),3,9(13),10-tetraene](/img/structure/B4881664.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881665.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)


![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4881691.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)